molecular formula C22H19NO2 B12818370 (R)-5,5-Diphenyl-4-benzyl-2-oxazolidinone

(R)-5,5-Diphenyl-4-benzyl-2-oxazolidinone

Cat. No.: B12818370
M. Wt: 329.4 g/mol
InChI Key: XVHANMSUSBZRCX-UHFFFAOYSA-N
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Description

®-4-Benzyl-5,5-diphenyloxazolidin-2-one is a chiral oxazolidinone derivative that has gained significant attention in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is a crucial aspect of producing enantiomerically pure compounds. The presence of the benzyl and diphenyl groups in its structure contributes to its stability and effectiveness in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-5,5-diphenyloxazolidin-2-one typically involves the reaction of ®-phenylglycinol with benzaldehyde to form an imine intermediate. This intermediate is then cyclized with diphenylacetic acid under acidic conditions to yield the desired oxazolidinone. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of ®-4-Benzyl-5,5-diphenyloxazolidin-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-5,5-diphenyloxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzyl and diphenyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives that retain the chiral center, making them valuable intermediates in asymmetric synthesis.

Scientific Research Applications

®-4-Benzyl-5,5-diphenyloxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of drugs that require high enantiomeric purity for efficacy and safety.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials that require precise stereochemical control.

Mechanism of Action

The mechanism by which ®-4-Benzyl-5,5-diphenyloxazolidin-2-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by providing a chiral environment during the reaction. The molecular targets and pathways involved include the stabilization of transition states and intermediates, which enhances the selectivity and yield of the desired enantiomer.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one: The enantiomer of the compound, which has similar properties but opposite chirality.

    4-Benzyl-5,5-diphenyloxazolidin-2-one: The racemic mixture containing both ® and (S) enantiomers.

    Other Oxazolidinones: Compounds such as 4-isopropyl-5,5-diphenyloxazolidin-2-one, which have different substituents but similar core structures.

Uniqueness

®-4-Benzyl-5,5-diphenyloxazolidin-2-one is unique due to its specific chiral configuration, which makes it particularly effective as a chiral auxiliary in asymmetric synthesis. Its stability and ability to form strong interactions with various substrates further enhance its utility in chemical reactions.

Properties

IUPAC Name

4-benzyl-5,5-diphenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c24-21-23-20(16-17-10-4-1-5-11-17)22(25-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHANMSUSBZRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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